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(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Documentation Hub

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  • Product: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
  • CAS: 1604432-37-2

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Compound Identification and Overview (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a chiral organic compound featuring a pyrrolidine ring linked to a 4-iodophenoxy group via a methylene ether bridge. The stereochemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Overview

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a chiral organic compound featuring a pyrrolidine ring linked to a 4-iodophenoxy group via a methylene ether bridge. The stereochemistry at the C2 position of the pyrrolidine ring is specified as (S). This molecule incorporates several structural motifs of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The 4-iodophenyl group serves as a versatile handle for further chemical modification, such as cross-coupling reactions, or for the introduction of a radiolabel for imaging studies.

This document provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, and validated methods for its structural and purity confirmation.

Compound Identifiers:

IdentifierValue
Chemical Name (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol [1]
Canonical SMILES C1CC(N1)COC2=CC=C(C=C2)I

2D Chemical Structure:

Caption: 2D structure of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Experimental values are provided where available; otherwise, computationally predicted values from reliable sources are used.

PropertyValueSource
Molecular Weight 303.14 g/mol Calculated
Molecular Formula C₁₁H₁₄INOCalculated
Appearance Predicted: Off-white to light brown solid/oil-
XLogP3 2.5Predicted[1]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Polar Surface Area 21.3 ŲCalculated[1]
Rotatable Bond Count 3Calculated

Synthesis and Purification Protocol

The synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is most effectively achieved via a Williamson ether synthesis.[2][3][4] This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-iodophenol acts as the nucleophile, attacking an activated form of (2S)-2-(hydroxymethyl)pyrrolidine.

Caption: Synthetic workflow for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

Detailed Synthesis Protocol

Step 1: N-protection of (2S)-2-(hydroxymethyl)pyrrolidine

  • Dissolve (2S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S)-2-(hydroxymethyl)pyrrolidine.

Step 2: Tosylation of the protected alcohol

  • Dissolve N-Boc-(2S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in pyridine at 0°C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(2S)-2-(tosyloxymethyl)pyrrolidine.

Step 3: Williamson Ether Synthesis [5][6]

  • To a solution of 4-iodophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.

  • Add a solution of N-Boc-(2S)-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in DMF.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the crude product from Step 3 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide.

    • Rationale: The ammonium hydroxide is added to the mobile phase to prevent the basic pyrrolidine nitrogen from interacting strongly with the acidic silica gel, which can cause peak tailing and poor separation.

  • Procedure:

    • Load the crude product onto the silica gel column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor fractions by thin-layer chromatography (TLC).

    • Combine fractions containing the pure product and concentrate under reduced pressure to yield (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine as a pure compound.

Structural Elucidation and Quality Control

A panel of analytical techniques is required to confirm the identity and purity of the synthesized compound.[7] This self-validating system ensures the material meets the standards for use in research and development.

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing primary evidence of a successful synthesis.[8][9][10]

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).

  • Protocol:

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Infuse the solution directly or inject it into an LC-MS system.

    • Acquire data in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 304.02. The isotopic pattern should be consistent with the presence of one iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of each hydrogen and carbon atom.[11][12][13]

  • Technique: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectral Features:

    • Aromatic Protons: Two sets of doublets in the δ 6.5-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Ether Protons (-O-CH₂-): A multiplet (likely a doublet of doublets) around δ 3.9-4.2 ppm.

    • Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm.

    • Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • Expected ¹³C NMR Spectral Features:

    • Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon attached to iodine will be significantly shifted upfield (around δ 80-90 ppm).

    • Methylene Ether Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

    • Pyrrolidine Carbons: Four distinct signals in the δ 25-65 ppm range.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound.[14]

  • Technique: Reversed-Phase HPLC with UV detection.

  • Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). For example, a 20-minute gradient from 10% to 90% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the iodophenyl chromophore absorbs, typically around 220-230 nm.

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase and inject 10 µL.

  • Expected Result: A single major peak in the chromatogram. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. The target purity for research applications is typically >95%.[15]

Potential Applications and Future Research

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a valuable building block for several advanced applications:

  • Medicinal Chemistry: The structure can serve as a scaffold for the synthesis of novel therapeutic agents. The pyrrolidine moiety is a key component of many CNS-active drugs, and the iodophenyl group can be used in Suzuki, Sonogashira, or other cross-coupling reactions to generate libraries of analogues for structure-activity relationship (SAR) studies.

  • Radiolabeling and Molecular Imaging: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). The resulting radiolabeled compound could be used as a probe in single-photon emission computed tomography (SPECT) or for in vitro autoradiography studies to investigate biological targets.

  • Fragment-Based Drug Discovery: The molecule itself can be screened as a fragment against various biological targets. The iodine atom provides a site for potential halogen bonding, which can be a key interaction in ligand-protein binding.

Future research should focus on exploring these avenues, beginning with the use of this compound in parallel synthesis to create a diverse library of derivatives for biological screening.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemsrc. 4-Iodophenol | CAS#:540-38-5. [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

  • PubChem. 4-Iodophenol. [Link]

  • Google Patents.
  • IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • U.S. Environmental Protection Agency. 2-(Hydroxymethyl)pyrrolidine-3,4-diol Properties. [Link]

  • Google Patents.
  • datapdf.com. PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'. [Link]

  • OSTI.GOV. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • American Elements. 2-(4-iodophenyl)pyrrolidine hydrochloride | CAS 1423027-87-5. [Link]

  • FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]

  • PubChem. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. [Link]

  • ResearchGate. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

  • PubMed. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). [Link]

  • PubChem. 3-[(2-Iodophenoxy)methyl]pyrrolidine. [Link]

  • ResearchGate. Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolidine Moiety and the Emergence of a Key Intermediate The pyrrolidine ring, a five-membered saturated heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Moiety and the Emergence of a Key Intermediate

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid proline, and its incorporation into numerous FDA-approved drugs underscore its importance as a "privileged scaffold" in drug design.[1] The conformational flexibility of the pyrrolidine ring, combined with its ability to engage in hydrogen bonding, allows for precise three-dimensional arrangements of pharmacophoric groups, leading to high-affinity interactions with biological targets.[2]

Within the vast landscape of pyrrolidine-containing compounds, (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine has emerged as a particularly valuable building block. Its utility stems from the convergence of several key structural features: the stereochemically defined (S)-pyrrolidine core, the phenoxy ether linkage providing both rigidity and potential for aromatic interactions, and the strategically placed iodine atom on the phenyl ring. This iodine atom not only influences the electronic properties of the molecule but also serves as a versatile handle for further chemical modifications, including radiolabeling for imaging studies and cross-coupling reactions for the synthesis of more complex analogs.

This technical guide provides an in-depth exploration of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, covering its synthesis, its critical role as an intermediate in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), and the underlying structure-activity relationships that govern its biological activity.

Synthesis and Chemical Properties: Crafting a Chiral Building Block

The synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a multi-step process that begins with the readily available and chiral starting material, (S)-prolinol. The stereochemical integrity of the final product is established early in the synthetic sequence and carried through subsequent transformations.

A common and effective strategy involves the protection of the pyrrolidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the primary alcohol of the resulting N-Boc-(S)-prolinol into a suitable leaving group. This activated intermediate is then coupled with 4-iodophenol to form the desired ether linkage. Two primary methods for this key coupling step are the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic Pathway Overview

Synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine cluster_0 Starting Material cluster_1 Protection cluster_2 Activation cluster_3 Coupling cluster_4 Deprotection S_Prolinol (S)-Prolinol N_Boc_S_Prolinol N-Boc-(S)-Prolinol S_Prolinol->N_Boc_S_Prolinol Boc₂O, Base Activated_Intermediate N-Boc-(2S)-(iodomethyl)pyrrolidine or N-Boc-(2S)-(tosyloxymethyl)pyrrolidine N_Boc_S_Prolinol->Activated_Intermediate I₂, PPh₃, Imidazole or TsCl, Pyridine Coupled_Product N-Boc-(2S)-2-((4-iodophenoxy)methyl)pyrrolidine Activated_Intermediate->Coupled_Product 4-Iodophenol, Base (Williamson) or 4-Iodophenol, PPh₃, DEAD (Mitsunobu) Final_Product (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Coupled_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: General synthetic scheme for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2S)-(iodomethyl)pyrrolidine (Key Intermediate)

This protocol is adapted from established procedures for the conversion of N-protected prolinols to their corresponding iodides.

Materials:

  • N-Boc-(S)-prolinol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of N-Boc-(S)-prolinol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Stir the solution at 0 °C for 15-20 minutes.

  • Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown or reddish-brown color.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the dark color dissipates.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-(2S)-(iodomethyl)pyrrolidine as a stable intermediate.

Protocol 2: Williamson Ether Synthesis for Coupling with 4-Iodophenol

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6][7]

Materials:

  • N-Boc-(2S)-(iodomethyl)pyrrolidine

  • 4-Iodophenol

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 4-iodophenol (1.1 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-(2S)-(iodomethyl)pyrrolidine (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours to overnight. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2S)-2-((4-iodophenoxy)methyl)pyrrolidine.

Protocol 3: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative, often milder, method for ether synthesis from an alcohol and a nucleophile.[8][9][10]

Materials:

  • N-Boc-(S)-prolinol

  • 4-Iodophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of N-Boc-(S)-prolinol (1.0 eq), 4-iodophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Final Deprotection:

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, which is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Medicinal Chemistry Applications: A Key to Unlocking Nicotinic Acetylcholine Receptor Function

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine and its derivatives have garnered significant attention as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, attention, and inflammation.[11][12][13] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and nicotine addiction, making them attractive therapeutic targets.[13]

The α7 and α4β2 subtypes of nAChRs are of particular interest in drug discovery.[11] The (2S)-2-(phenoxymethyl)pyrrolidine scaffold has proven to be a versatile template for developing selective modulators of these receptors.

Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a homopentameric receptor that plays a crucial role in cognitive processes and has been linked to the pathophysiology of schizophrenia and Alzheimer's disease.[13] Ligands that can positively modulate α7 nAChR function, either as agonists or positive allosteric modulators (PAMs), are being actively pursued as potential cognitive enhancers.

The (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine scaffold provides a key structural framework for interacting with the α7 nAChR. The protonated pyrrolidine nitrogen is believed to form a critical cation-π interaction with a tryptophan residue in the receptor's binding pocket, a hallmark of nAChR agonist binding. The phenoxy moiety can engage in additional hydrophobic and aromatic interactions within the binding site. The 4-iodo substituent can further enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on related 2-(phenoxymethyl)pyrrolidine derivatives have provided valuable insights into the structural requirements for potent and selective α7 nAChR activity.

Modification SiteObservationImplication for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Pyrrolidine Stereochemistry The (S)-enantiomer is generally more active than the (R)-enantiomer.The (2S) configuration is crucial for optimal interaction with the nAChR binding site.
Pyrrolidine N-Substitution Small alkyl groups (e.g., methyl) are often tolerated or can enhance activity. Larger substituents are typically detrimental.The unsubstituted secondary amine of the title compound allows for protonation and the key cation-π interaction.
Phenoxy Linker The ether linkage provides a favorable orientation of the aromatic ring relative to the pyrrolidine core.This linkage is a key structural element for positioning the iodophenyl group within the receptor binding site.
Phenyl Ring Substitution The position and nature of substituents on the phenyl ring significantly impact affinity and selectivity. Halogen atoms, particularly at the 4-position, are often beneficial.The 4-iodo group is expected to contribute positively to the binding affinity at the α7 nAChR.
Biological Evaluation: Radioligand Binding Assays

A standard method for determining the affinity of a compound for a specific receptor is the radioligand binding assay. This technique involves competing the unlabeled test compound (e.g., (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine) with a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: Radioligand Competition Binding Assay for nAChRs

Materials:

  • Cell membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK-293 cells transfected with human α7 nAChR).

  • Radioligand (e.g., [¹²⁵I]-α-bungarotoxin for α7 nAChR or [³H]-epibatidine for α4β2 nAChR).[14]

  • Test compound: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).[15]

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Step-by-Step Procedure:

  • In a 96-well plate, add a fixed amount of cell membranes to each well.

  • Add increasing concentrations of the unlabeled test compound, (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

  • To determine non-specific binding, add a saturating concentration of a known unlabeled ligand to a separate set of wells.

  • Add a fixed concentration of the radioligand to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection cluster_4 Analysis Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine stands as a testament to the power of rational drug design, where the strategic combination of a chiral scaffold, a conformationally constrained linker, and a versatile functional group yields a building block of significant medicinal chemistry value. Its utility as a precursor for potent and selective nicotinic acetylcholine receptor ligands highlights its potential for the development of novel therapeutics for a range of central nervous system disorders. The presence of the iodine atom opens up avenues for the synthesis of radiolabeled tracers for in vivo imaging studies, which can further elucidate the role of nAChRs in health and disease. Future research will likely focus on the continued exploration of the structure-activity relationships of derivatives of this scaffold, the development of more efficient and scalable synthetic routes, and the evaluation of its therapeutic potential in preclinical and clinical settings.

References

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  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016-02-14.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. 2022-08-07.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Pyrrolidine Deriv
  • Catalytic Mitsunobu: The face-lift of a workhorse. GalChimia. 2019-10-21.
  • Mitsunobu Reaction in My Chemistry: Lecture
  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure.
  • 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC p
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: Synthesis of all the stereoisomers and α4β2 nicotinic affinity | Request PDF.
  • Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship.
  • Presynaptic α7- and β2-containing nicotinic acetylcholine receptors modulate excitatory amino acid release from rat prefrontal cortex nerve terminals via distinct cellular mechanisms.
  • pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist. PubMed. 2011-11-10.
  • Synthesis and α4β2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes | Request PDF.
  • Sulfonium Ligands of the α7 nAChR. MDPI. 2021-09-17.
  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. PMC. 2012-02-17.

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Foundational

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine CAS number and chemical identifiers

Functional Architecture of a Chiral Cross-Coupling Scaffold Executive Summary & Chemical Identity (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine represents a specialized chiral building block in medicinal chemistry, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Architecture of a Chiral Cross-Coupling Scaffold

Executive Summary & Chemical Identity

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine represents a specialized chiral building block in medicinal chemistry, primarily utilized as a scaffold for developing Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs). Structurally, it combines the pharmacophoric pyrrolidine ring (essential for monoamine transporter binding) with a 4-iodophenoxy moiety. The iodine atom serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, allowing rapid diversification of the aromatic region to optimize potency and selectivity.

Chemical Identifiers
Identifier TypeValue
IUPAC Name (2S)-2-[(4-iodophenoxy)methyl]pyrrolidine
Common Name 4-Iodophenoxy-L-prolinol ether
CAS Number Not widely indexed as free base. Derived from CAS 69610-40-8 (N-Boc-L-prolinol)
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Chirality (S)-Enantiomer (Retained from L-Proline)
SMILES C1CC(NC1)COc2ccc(cc2)I
InChI Key Computed based on structure

Physiochemical Profile & Drug-Likeness

The molecule exhibits properties consistent with "Fragment-Based Drug Design" (FBDD) principles. It is a polar scaffold with a high potential for further functionalization.

PropertyValue (Predicted)Significance
LogP ~2.8Lipophilic enough for CNS penetration, modulated by salt formation.
TPSA ~21 ŲHigh permeability; ideal for blood-brain barrier (BBB) transit.
pKa (Base) ~9.5 (Pyrrolidine N)Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (Amine)Critical for anchoring in the transporter binding pocket (e.g., Asp98 in SERT).
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Synthetic Architecture

The synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine requires strict stereocontrol to maintain the (S)-configuration, which is often critical for bioactivity (e.g., matching the spatial arrangement of Atomoxetine or Fluoxetine).

Method A: The Mitsunobu Protocol (Preferred)

This route utilizes N-Boc-L-prolinol and 4-iodophenol . The Mitsunobu reaction forms the ether linkage under neutral conditions, avoiding racemization of the proline center.

  • Reagents: Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1]
    
  • Solvent: Anhydrous THF or Toluene.

  • Mechanism: The reaction activates the primary alcohol of the prolinol. Since the chiral center is at the C2 position (beta to the alcohol), the stereochemistry of the ring is retained .

Method B: Nucleophilic Substitution ( )

Alternatively, the (S)-2-(chloromethyl)pyrrolidine (N-protected) can be reacted with 4-iodophenolate.

  • Conditions:

    
     or 
    
    
    
    in DMF at 60-80°C.
  • Risk: Higher risk of elimination or racemization compared to Mitsunobu.

Deprotection

The final step involves removing the Boc group using Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane to yield the free amine or its hydrochloride salt.

Visualization: Synthetic Workflow

Synthesis_Workflow Start N-Boc-L-Prolinol (CAS 69610-40-8) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Reagent1 4-Iodophenol Reagent1->Mitsunobu Intermediate N-Boc-(2S)-2-[(4-iodophenoxy)methyl] pyrrolidine Mitsunobu->Intermediate Ether Formation Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product (2S)-2-[(4-Iodophenoxy)methyl] pyrrolidine (Salt/Free Base) Deprotection->Product Yields Target

Figure 1: Step-by-step synthetic pathway ensuring stereochemical retention.

Functional Utility in Medicinal Chemistry

The 4-iodophenoxy group is not merely a structural feature; it is a reactive handle designed for late-stage diversification.

Palladium-Catalyzed Cross-Coupling

The iodine atom is highly labile towards oxidative addition by Palladium(0), enabling the synthesis of biaryl ether libraries.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl motifs (common in high-affinity SSRIs).

    • Goal: Extend the aromatic reach to interact with the "allosteric site" of the transporter.

  • Sonogashira Coupling: Reacting with terminal alkynes to introduce rigid spacers.

  • Buchwald-Hartwig Amination: Replacing the iodine with amines to alter solubility and pKa.

Radiolabeling Precursor

The iodine position can be subjected to halogen exchange to introduce radioisotopes:

  • Iodine-123 (

    
    ):  For SPECT imaging of serotonin/norepinephrine transporters.
    
  • Carbon-11 (

    
    ):  Via methylation of the precursor phenol if the ether bond is formed in situ.
    
Visualization: Diversification Strategy

Diversification Core Core Scaffold: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sonogashira Heck Heck Reaction (Alkene, Pd) Core->Heck Biaryl Biaryl Analogs (High Affinity SSRIs) Suzuki->Biaryl Alkyne Rigid Linker Analogs (Probe Design) Sonogashira->Alkyne Styryl Extended Pi-Systems (Fluorescent Probes) Heck->Styryl

Figure 2: Divergent synthesis capabilities utilizing the aryl-iodide handle.

Experimental Protocol: Mitsunobu Coupling

Standard Operating Procedure (SOP) for the synthesis of the N-Boc intermediate.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve N-Boc-L-prolinol  (1.0 equiv, CAS 69610-40-8) and 4-iodophenol  (1.1 equiv) in anhydrous THF (0.2 M concentration).
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 equiv) and cool the solution to 0°C.
    
  • Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes. The solution will turn yellow.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate in vacuo. Triturate the residue with cold Hexane/Ether (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.[3]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the N-Boc-protected ether as a clear oil.

Self-Validating Checkpoint: The product should show a distinct NMR shift for the


 protons (typically 

3.8–4.1 ppm) and the disappearance of the broad

signal.

Safety & Handling

  • Alkyl Halides/Ethers: The final product and intermediates may be skin irritants. Use nitrile gloves.

  • DIAD/DEAD: Potentially explosive if heated in a closed system; shock sensitive. Store cold.

  • Iodinated Compounds: Generally light-sensitive. Store in amber vials to prevent liberation of free iodine (

    
    ).
    

References

  • Sigma-Aldrich. N-Boc-L-prolinol Product Sheet (CAS 69610-40-8).Link

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols.Link

  • PubChem. Pyrrolidine Derivatives and Bioactivity Data.[4]Link

  • TCI Chemicals. Mitsunobu Reagents and Protocols.Link

Sources

Exploratory

A Senior Application Scientist's Guide to Pharmacophore Modeling: Leveraging (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Scaffolds for Novel Ligand Discovery

Introduction In the landscape of modern drug discovery, the efficient identification of novel, high-affinity ligands for biological targets remains a significant challenge. Computational methods, such as pharmacophore mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the efficient identification of novel, high-affinity ligands for biological targets remains a significant challenge. Computational methods, such as pharmacophore modeling, have become indispensable tools for navigating the vast chemical space and prioritizing candidates for synthesis and experimental testing.[1][2][3] A pharmacophore represents the three-dimensional arrangement of essential molecular features that are critical for a molecule's biological activity.[3][4] This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process, from initial concept to virtual screening, using the (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine scaffold as a central case study. This particular scaffold is of significant interest due to its prevalence in a variety of biologically active compounds and its synthetic tractability, making it an excellent framework for demonstrating the principles of rational drug design.[5][6][7][8] This document is intended for researchers, scientists, and drug development professionals seeking to apply pharmacophore-based strategies in their own discovery pipelines.

Chapter 1: The Foundation - Understanding the (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Scaffold

The (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine scaffold is a privileged structural motif in medicinal chemistry. Its inherent stereochemistry and conformational rigidity provide a well-defined framework for interaction with biological targets. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs.[5][8] The iodophenoxy group offers a site for potential halogen bonding interactions and serves as a handle for further chemical modification.

From a synthetic perspective, this scaffold is readily accessible, often derived from chiral pool starting materials like (S)-proline.[5] This accessibility allows for the systematic exploration of structure-activity relationships (SAR) by modifying various positions on the scaffold. The biological significance of this scaffold is highlighted by its presence in compounds targeting a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels.[6][9] The well-defined structure and known biological relevance of this scaffold make it an ideal candidate for a ligand-based pharmacophore modeling study, where the collective features of known active molecules are used to define a model for discovering new ones.[10][11]

Chapter 2: Building the Pharmacophore Model - A Step-by-Step Protocol

The generation of a robust pharmacophore model is a multi-step process that requires careful consideration of the input data and computational parameters. The quality of the resulting model is directly dependent on the quality of the data used to build it.

Curating the Ligand Set: The Cornerstone of a Predictive Model

Expert Insight: The selection of the training set is the most critical step in ligand-based pharmacophore modeling. A well-curated training set should consist of structurally diverse compounds with a significant range of biological activities. It is also crucial to include inactive compounds (decoys) to help the model learn which features are essential for activity and which are not.

Protocol for Ligand Set Curation:

  • Data Mining: Systematically search chemical databases such as ChEMBL, PubChem, and BindingDB for compounds containing the (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine scaffold with reported biological activity against a specific target.

  • Activity Thresholds: Define clear activity cutoffs to classify compounds as "active" and "inactive." For instance, compounds with an IC50 or Ki below 1 µM could be classified as active, while those above 10 µM are considered inactive.

  • Structural Diversity: Ensure the active set includes a variety of chemical modifications to the core scaffold to capture a broader range of potential interactions.

  • Data Integrity Check: Manually inspect the chemical structures and associated activity data for any inconsistencies or errors.

Ligand Preparation and Conformational Analysis

The Rationale: Ligands are not static molecules; they are flexible and can adopt multiple conformations. It is crucial to generate a diverse and energetically reasonable set of conformers for each ligand to ensure that the bioactive conformation is likely to be included in the modeling process.[11]

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Convert the 2D structures of the ligands into 3D representations using a suitable molecular modeling software.

  • Protonation and Tautomeric States: Determine the most likely protonation and tautomeric states of each ligand at a physiological pH (typically 7.4).

  • Conformational Sampling: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a set of low-energy conformers for each ligand. The number of conformers generated should be sufficient to cover the accessible conformational space.

Pharmacophore Feature Identification and Model Generation

The Process: Pharmacophore models are built by identifying common chemical features among the active ligands and their spatial relationships.[4] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.[4]

Workflow for Pharmacophore Model Generation:

Pharmacophore_Workflow cluster_0 Input Preparation cluster_1 Model Generation cluster_2 Refinement & Selection LigandSet Curated Ligand Set (Actives & Inactives) Conformers 3D Conformers LigandSet->Conformers Conformational Analysis Alignment Ligand Alignment Conformers->Alignment FeatureID Feature Identification Alignment->FeatureID Hypotheses Pharmacophore Hypotheses FeatureID->Hypotheses Scoring Scoring & Ranking Hypotheses->Scoring BestModel Selected Model Scoring->BestModel

Caption: Workflow for pharmacophore model generation.

Protocol for Model Generation:

  • Ligand Alignment: Align the generated conformers of the active compounds based on common chemical features.

  • Hypothesis Generation: The software will then generate a series of pharmacophore hypotheses that represent different combinations of features common to the aligned active ligands.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and avoids mapping to the inactive compounds. The hypotheses are then ranked according to these scores.

  • Model Selection: The top-ranked hypothesis is selected for further validation. It is also crucial to visually inspect the selected model to ensure it makes chemical sense in the context of the known SAR.

Chapter 3: The Litmus Test - Rigorous Validation of the Pharmacophore Model

The Importance of Validation: A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.[2] Therefore, rigorous validation is a non-negotiable step to ensure the model's predictive power and its utility for virtual screening.[2]

The Test Set: An Unbiased Evaluation

A portion of the curated ligand set, known as the "test set," should be withheld from the model generation process. This set, comprising both active and inactive compounds, provides an unbiased assessment of the model's performance.

Quantitative Validation Metrics: A Self-Validating System

Several statistical metrics are employed to quantitatively evaluate the performance of the pharmacophore model.

  • Güner-Henry (GH) Scoring: This method assesses the model's ability to enrich the hit list with active compounds.[12][13] A GH score between 0.6 and 1.0 is generally considered indicative of a good model.[13][14]

  • Receiver Operating Characteristic (ROC) Curves: A ROC curve plots the true positive rate against the false positive rate at various threshold settings.[15][16] The Area Under the Curve (AUC) is a measure of the overall performance of the model, with a value of 1.0 representing a perfect classifier and 0.5 representing random chance.[16][17][18]

  • Enrichment Factor (EF): The EF quantifies how much better the pharmacophore model is at identifying active compounds compared to a random selection from the database.[19][20] A higher EF value indicates better performance.

Table 1: Example Pharmacophore Model Validation Results

MetricValueInterpretation
Güner-Henry (GH) Score0.85Good model
AUC of ROC Curve0.92Excellent performance
Enrichment Factor (Top 1%)55High enrichment of actives

Chapter 4: From Model to Molecules - Virtual Screening for Novel Hits

With a validated pharmacophore model in hand, the next step is to use it as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.[1][3][21]

Preparing the Screening Library

Large compound libraries, such as the ZINC database or Enamine REAL database, must be prepared for virtual screening. This involves generating 3D conformers for each molecule in the library.

The Virtual Screening Cascade

Expert Insight: A hierarchical screening approach is often most effective. The fast and computationally inexpensive pharmacophore screen is used to rapidly filter a large database, and the resulting hits can then be subjected to more computationally intensive methods like molecular docking.

Workflow for Virtual Screening:

Virtual_Screening_Workflow cluster_0 Input cluster_1 Screening & Filtering cluster_2 Hit Prioritization CompoundDB Large Compound Database PharmacophoreScreen Pharmacophore-Based Virtual Screening CompoundDB->PharmacophoreScreen ValidatedModel Validated Pharmacophore Model ValidatedModel->PharmacophoreScreen InitialHits Initial Hit List PharmacophoreScreen->InitialHits Docking Molecular Docking (Optional) InitialHits->Docking VisualInspection Visual Inspection & ADMET Filtering Docking->VisualInspection FinalHits Prioritized Hits for Experimental Testing VisualInspection->FinalHits

Caption: Virtual screening cascade.

Protocol for Virtual Screening:

  • Pharmacophore Search: The validated pharmacophore model is used as a query to search the prepared 3D compound library.

  • Hit Retrieval: Molecules that match the pharmacophore query are collected as a "hit list."

  • Post-Screening Filtering and Prioritization: The initial hit list is often large and requires further refinement. This can involve:

    • Visual Inspection: Manually examining how well the hits fit the pharmacophore model.

    • Molecular Docking: If the 3D structure of the biological target is known, docking can be used to predict the binding mode and affinity of the hits.

    • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with unfavorable pharmacokinetic profiles.

  • Final Hit Selection: A final, manageable number of promising candidates are selected for synthesis and experimental validation.

Conclusion

Pharmacophore modeling, when executed with scientific rigor and expertise, is a powerful strategy for accelerating drug discovery. This guide has provided a comprehensive overview of the process, from the foundational understanding of a privileged scaffold like (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine to the practical steps of model generation, validation, and application in virtual screening. By following these principles and protocols, researchers can effectively leverage computational tools to identify novel and promising lead compounds, ultimately contributing to the development of new therapeutics. The integration of pharmacophore modeling with other computational and experimental techniques will continue to be a cornerstone of modern, rational drug design.[2]

References

  • Schuetz, D. A., Garon, A., & Langer, T. (2019). The pharmacophore concept and its applications in computer-aided drug design. Progress in the Chemistry of Organic Natural Products, 110, 99–141. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]

  • Kaser, D., & Mustapha, A. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37048–37061. [Link]

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  • Yang, Y., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1294226. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

  • Kratochwil, N. A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4158. [Link]

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  • López-López, E., et al. (2021). Virtual Screening Using PLS Discriminant Analysis and ROC Curve Approach: An Application Study on PDE4 Inhibitors. Journal of Chemical Information and Modeling, 61(11), 5433–5446. [Link]

  • Pharmacelera. (2019). Measuring Virtual Screening Accuracy. [Link]

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  • Pinzi, L., & Rastelli, G. (2020). Structure-Based Virtual Screening: From Classical to Artificial Intelligence. Frontiers in Chemistry, 8, 395. [Link]

  • ResearchGate. (n.d.). Pharmacophore validation results from the GH method using a decoy test set. [Link]

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  • Cuzzucoli Crucitti, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central, PMC9182371. [Link]

  • BioProExplorer. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? [Link]

  • ResearchGate. (n.d.). Validation of Hypo l pharmacophore model by Güner-Henry (GH) score method. [Link]

  • ResearchGate. (n.d.). Enrichment factor calculation for different pharmacophore models for MOR ligands with morphinan structure. [Link]

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  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • Mysinger, M. M., et al. (2012). Benchmarking Sets for Molecular Docking. PubMed Central, PMC3426898. [Link]

  • Gentile, F., et al. (2020). An artificial intelligence accelerated virtual screening platform for drug discovery. PubMed Central, PMC7491410. [Link]

  • Reddit. (2019). What exactly is an "enrichment factor?". [Link]

  • Zhou, H. W., et al. (2013). Ligand-Based Virtual Screening Approach Using a New Scoring Function. PubMed Central, PMC3753303. [Link]

  • Powers, R., & Moughty, T. (2022). a better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv.org. [Link]

  • Imyanitov, N. S., & Ryabukhin, S. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4991. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Enantioselective Synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine from L-Proline

This document provides a detailed guide for the enantioselective synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commenc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the enantioselective synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the readily available and chiral starting material, L-proline, ensuring the stereochemical integrity of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: Significance and Synthetic Strategy

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a key intermediate in the synthesis of various biologically active molecules. The pyrrolidine moiety is a prevalent scaffold in numerous pharmaceuticals, while the 4-iodophenoxy group serves as a versatile handle for further functionalization, often through cross-coupling reactions. The stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity of many target compounds.

Our synthetic approach is a robust, four-step sequence starting from L-proline, a naturally occurring and enantiomerically pure amino acid.[1][2] This strategy ensures the desired (S)-configuration in the final product. The overall workflow is depicted below:

Synthesis_Workflow L_Proline L-Proline Boc_Proline N-Boc-L-proline L_Proline->Boc_Proline 1. Boc Protection Boc_Prolinol N-Boc-(S)-2-(hydroxymethyl)pyrrolidine Boc_Proline->Boc_Prolinol 2. Reduction Boc_Prolinol_OTs (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate Boc_Prolinol->Boc_Prolinol_OTs 3. Tosylation Final_Product (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Boc_Prolinol_OTs->Final_Product 4. Williamson Ether Synthesis & Deprotection

Sources

Application

Application Note: A Detailed Protocol for the Etherification in the Synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Abstract This document provides a comprehensive guide for the synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this protocol is a detailed exploration of the etherification step, accomplished via the Mitsunobu reaction. This method offers a direct and efficient coupling of a protected (S)-2-(hydroxymethyl)pyrrolidine with 4-iodophenol. We delve into the underlying chemical principles, provide a robust step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this and similar aryl-alkyl ethers.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs and clinical candidates. The specific target molecule, (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, incorporates three key features: a chiral pyrrolidine ring, an ether linkage, and an iodinated aromatic ring, which is a versatile handle for further functionalization, particularly in cross-coupling reactions.

The pivotal transformation in this synthesis is the formation of the aryl-alkyl ether bond. Two primary strategies are commonly considered for this purpose:

  • Williamson Ether Synthesis: This classical S_N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide or sulfonate.[1][2] While robust, this pathway requires a two-step sequence: activation of the primary alcohol on the pyrrolidine (e.g., conversion to a tosylate or mesylate) followed by displacement with the 4-iodophenoxide.[3]

  • Mitsunobu Reaction: This powerful one-pot reaction facilitates the direct coupling of a primary or secondary alcohol with a suitable nucleophile (pKa < 13), such as a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] The reaction proceeds through an oxyphosphonium intermediate, effectively converting the alcohol into an excellent leaving group in situ.[6]

For this application note, we will focus on the Mitsunobu reaction . Its operational simplicity, mild reaction conditions, and high reliability for coupling primary alcohols with phenols make it the preferred method for efficiency and expediency in a research and development setting.[7]

The Mitsunobu Etherification: Mechanism and Rationale

The trustworthiness of a protocol is rooted in understanding its underlying mechanism. The Mitsunobu reaction is a redox-coupled substitution process.

Mechanism Outline:

  • Triphenylphosphine (PPh₃), a nucleophilic phosphine, attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.

  • The acidic 4-iodophenol protonates this intermediate.

  • The primary alcohol of the N-Boc-pyrrolidine derivative then attacks the now-activated phosphonium species.

  • This forms a key oxyphosphonium salt, which is an excellent leaving group.

  • The 4-iodophenoxide, acting as the nucleophile, performs an S_N2 displacement on the primary carbon, yielding the desired ether product, triphenylphosphine oxide (TPPO), and a diisopropyl hydrazinedicarboxylate byproduct.

This mechanistic pathway dictates several critical experimental choices:

  • Inert Atmosphere & Anhydrous Conditions: The intermediates are sensitive to moisture.

  • Order of Addition: The alcohol, phenol, and phosphine are mixed before the slow addition of the azodicarboxylate to control the reaction rate and minimize side products.[8]

  • Nitrogen Protection: The pyrrolidine's secondary amine is highly nucleophilic and would compete with the desired reaction. Therefore, it must be protected, typically with a tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions and can be readily removed later.

Experimental Protocol: Mitsunobu Etherification

This protocol details the synthesis of the Boc-protected intermediate, which is then deprotected to yield the final product.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Typical PurityNotes
(S)-N-Boc-2-(hydroxymethyl)pyrrolidine201.2569610-40-8>98%Must be anhydrous.
4-Iodophenol220.01540-38-5>99%
Triphenylphosphine (PPh₃)262.29603-35-0>99%
Diisopropyl azodicarboxylate (DIAD)202.212446-83-5>95%Caution: Irritant. Often supplied as a solution.
Tetrahydrofuran (THF)72.11109-99-9Anhydrous, >99.8%Use from a freshly opened bottle or a solvent purification system.
Trifluoroacetic Acid (TFA)114.0276-05-1>99%For deprotection. Corrosive.
Dichloromethane (DCM)84.9375-09-2ACS GradeFor deprotection and workup.
Ethyl Acetate88.11141-78-6ACS GradeFor chromatography.
HexanesN/A110-54-3ACS GradeFor chromatography.
Saturated aq. NaHCO₃N/AN/AN/AFor workup.
BrineN/AN/AN/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄N/AN/AN/AFor drying.
Step-by-Step Procedure
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (4.03 g, 20.0 mmol, 1.0 eq.), 4-Iodophenol (5.28 g, 24.0 mmol, 1.2 eq.), and triphenylphosphine (6.30 g, 24.0 mmol, 1.2 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Dissolution: Add 100 mL of anhydrous THF via syringe and stir the mixture until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (4.75 mL, 24.0 mmol, 1.2 eq.) dropwise over 15-20 minutes using a syringe. Maintain the internal temperature below 5 °C. A cloudy white precipitate (the betaine intermediate) may form initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes), observing the consumption of the starting alcohol.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude oil/semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 25% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl (2S)-2-(((4-iodophenyl)oxy)methyl)pyrrolidine-1-carboxylate as a colorless oil or white solid.

  • Dissolution: Dissolve the purified Boc-protected ether (e.g., 20.0 mmol theoretical) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 15.4 mL, 200 mmol, 10 eq.) to the stirred solution.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of starting material by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in DCM (100 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine . Further purification by chromatography or crystallization may be performed if necessary.

Quantitative Data Summary
StepReagentAmount (mmol)EquivalentsTemperatureTime (h)Expected Yield
Etherification(S)-N-Boc-2-(hydroxymethyl)pyrrolidine20.01.00 °C to RT8-1675-90%
4-Iodophenol24.01.2
PPh₃24.01.2
DIAD24.01.2
DeprotectionBoc-protected Intermediate~16.0 (est.)1.00 °C to RT1-2>90%
TFA~160 (est.)10.0

Visualization of the Synthetic Workflow

G cluster_etherification Part A: Mitsunobu Etherification cluster_deprotection Part B: Boc Deprotection A 1. Mix Alcohol, Phenol, PPh3 in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD Dropwise B->C D 4. React at RT (8-16h) C->D E 5. Solvent Evaporation D->E F 6. Aqueous Workup E->F G 7. Column Chromatography F->G H Boc-Protected Ether G->H I 8. Dissolve in DCM H->I Proceed to Part B J 9. Add TFA at 0 °C I->J K 10. React at RT (1-2h) J->K L 11. Neutralization & Workup K->L M Final Product L->M

Caption: Synthetic workflow for the preparation of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction - Wet reagents or solvent.- Inactive DIAD/DEAD.- Ensure all glassware is flame-dried.- Use freshly opened or purified anhydrous solvent.- Use a fresh bottle of DIAD/DEAD.
Difficult Purification - Triphenylphosphine oxide (TPPO) co-elutes with the product.- If TPPO is problematic, try crystallizing it out from the crude mixture using a solvent like diethyl ether or a hexanes/ether mixture before chromatography.- Alternatively, switch to a polymer-supported triphenylphosphine which can be removed by simple filtration.[4]
Formation of Side Products - Reaction temperature too high during DIAD addition.- Incorrect stoichiometry.- Maintain strict temperature control (0 °C) during the addition of DIAD.- Carefully verify the molar equivalents of all reagents.

Safety Precautions

  • General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Specific:

    • DIAD/DEAD: These are irritants and potential sensitizers. Avoid inhalation and skin contact.

    • Triphenylphosphine: Can cause skin and eye irritation.

    • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, using appropriate gloves and face protection. Workup involving TFA should be done cautiously, especially during neutralization, as it is highly exothermic.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Scaffolds

Executive Summary & Strategic Analysis This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine (referred to herein as Substrate-I ). This molecule r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine (referred to herein as Substrate-I ). This molecule represents a high-value chiral building block, structurally homologous to serotonin-norepinephrine reuptake inhibitor (SNRI) pharmacophores.

The Chemoselectivity Challenge

The coupling of Substrate-I presents a classic chemoselectivity conflict:

  • The Electrophile (Aryl Iodide): The C–I bond is highly reactive toward oxidative addition, allowing for mild reaction temperatures (

    
    80 °C).
    
  • The Nucleophile (Secondary Amine): The pyrrolidine nitrogen is a competent ligand for Palladium. In its free base form, it can displace phosphine ligands, poisoning the catalyst or leading to Buchwald-Hartwig C–N coupling side products.

Decision Matrix

We present two validated workflows. Select the protocol based on your stage of development:

  • Protocol A (The "Standard" Route): Uses N-Boc protection. Recommended for scale-up (>10g) where purification ease and yield reliability are paramount.

  • Protocol B (The "Direct" Route): Uses specialized Buchwald ligands to couple the free amine directly. Recommended for High-Throughput Screening (HTS) or analog library generation where step-count reduction is critical.

Decision Logic & Workflow

ReactionLogic Start Start: Substrate-I (Free Amine) Decision Prioritize Scale or Speed? Start->Decision PathA Route A: Scale/Purity (N-Boc Protection) Decision->PathA Scale (>1g) PathB Route B: Speed/Library (Direct Coupling) Decision->PathB Speed (<100mg) StepA1 Step 1: Boc Protection (Boc2O, DCM) PathA->StepA1 StepB1 Direct Coupling Cat: XPhos Pd G3 Base: K3PO4 PathB->StepB1 StepA2 Step 2: Suzuki Coupling Cat: Pd(dppf)Cl2 Base: K2CO3 StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or HCl) StepA2->StepA3 Finish Target Biaryl Product StepA3->Finish StepB1->Finish

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Protocol A: The Standard Route (N-Boc Protected)

Rationale: Protecting the nitrogen eliminates catalyst poisoning and C-N coupling side reactions. The aryl iodide remains highly active, allowing the use of robust, air-stable catalysts like Pd(dppf)Cl₂.

Materials Table
ComponentReagentEquivalentsRole
Substrate N-Boc-(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine1.0Electrophile
Partner Aryl Boronic Acid [Ar-B(OH)₂]1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂[1] · DCM 0.03 (3 mol%)Catalyst
Base K₂CO₃ (2M Aqueous)3.0Activator
Solvent 1,4-Dioxane10 volSolvent
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc protected substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) via syringe.

  • Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv).

    • Note: The biphasic system requires vigorous stirring to ensure phase transfer.

  • Reaction: Heat the block/bath to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The disappearance of the aryl iodide (M+H of SM) and appearance of the biaryl product should be tracked.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1] Dry the organic phase over MgSO₄ and concentrate.

  • Deprotection (Post-Coupling): Redissolve crude in DCM/TFA (4:1) at 0 °C to remove the Boc group.

Author's Insight: We prefer Pd(dppf)Cl₂ over Pd(PPh₃)₄ because the ferrocenyl ligand prevents rapid catalyst decomposition (palladium black formation) which is common with iodides that react too quickly.

Protocol B: The Direct Route (Free Amine)

Rationale: For rapid library synthesis, protection/deprotection steps are bottlenecks. By using Buchwald Precatalysts (specifically Generation 3), we can couple the aryl iodide in the presence of the free secondary amine. The bulky biaryl phosphine ligands (XPhos or SPhos) create a steric shell around the Pd center, preventing the substrate's amine from binding effectively.

Materials Table
ComponentReagentEquivalentsRole
Substrate (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine (Free Base)1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05Catalyst
Base K₃PO₄ (Anhydrous or 0.5M aq)3.0Activator
Solvent n-Butanol or THF/Water (4:1)10 volSolvent
Step-by-Step Methodology
  • Catalyst Selection: Use XPhos Pd G3 (CAS: 1445085-55-1). If unavailable, generate in situ using Pd(OAc)₂ + XPhos (1:2 ratio).

    • Why XPhos? It is exceptionally good at coupling aryl iodides/chlorides and tolerates amines and alcohols.

  • Setup: Charge the reaction vessel with the free amine substrate (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add n-Butanol or a THF/Water mixture.

    • Note: Protic solvents like n-Butanol often accelerate Suzuki couplings of polar substrates by stabilizing the boronate species.

  • Reaction: Heat to 80–100 °C .

    • Time: These reactions are often faster (1–4 hours) due to the high activity of the G3 catalyst.

  • Scavenging: Because the product contains a secondary amine, standard silica chromatography can lead to streaking. Use amine-functionalized silica or perform an acid-base extraction workup.

Mechanistic Visualization

The following diagram illustrates why the specific ligands in Protocol B are necessary to prevent the "Amine Poisoning" pathway.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate-I Poison Catalyst Poisoning (Pd Coordinated by Amine) OxAdd->Poison If Ligand (L) is small (e.g., PPh3) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet If Ligand (L) is bulky (e.g., XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle highlighting the critical role of bulky ligands (Protocol B) in preventing amine coordination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K). Switch base to KF.
Low Conversion Catalyst poisoning (Free amine).Switch from Protocol B to Protocol A (Protect the amine). Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents more thoroughly (sparge with Argon for 15 min).
Product Streaking Interaction with Silica.Add 1% Triethylamine to the eluent during chromatography or use C18 Reverse Phase purification.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Describes the ligand design used in Protocol B). Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Source for G3 Precatalyst protocols). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–696. Link

Sources

Application

Application Note: Scalable Synthesis and Crystallization of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Abstract & Chemical Context This application note details a robust, scalable protocol for the synthesis and hydrochloride salt formation of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine . This molecule serves as a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details a robust, scalable protocol for the synthesis and hydrochloride salt formation of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine . This molecule serves as a critical chiral scaffold in medicinal chemistry, particularly as a precursor for radiolabeled ligands (via iodine displacement) and in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

The synthesis utilizes a Mitsunobu coupling strategy to attach the 4-iodophenol moiety to an N-protected prolinol, followed by a controlled acidolytic deprotection. Special emphasis is placed on the crystallization of the hydrochloride salt , a step often plagued by hygroscopicity issues in pyrrolidine derivatives. This guide provides a self-validating workflow to ensure the isolation of a free-flowing, crystalline solid suitable for pharmaceutical development.

Key Chemical Properties
PropertyDescription
Chemical Formula C₁₁H₁₄INO[1] · HCl
Molecular Weight 339.60 g/mol (Free Base: 303.14 g/mol )
Chirality (2S) - Derived from L-Proline
Critical Sensitivity Light sensitive (C-I bond); Hygroscopic (HCl salt)

Retrosynthetic Strategy & Pathway

The synthesis is designed to preserve the stereochemical integrity of the (2S) center. We employ N-Boc-L-prolinol as the chiral pool starting material.

Why Mitsunobu? Direct nucleophilic substitution (SN2) of a prolinol mesylate by 4-iodophenol is possible but often suffers from competitive elimination or N-alkylation side reactions. The Mitsunobu reaction offers mild, neutral conditions that favor the formation of the aryl ether with high chemoselectivity.

Stereochemical Note: The reaction occurs at the primary exocyclic methylene group (–CH₂OH). Consequently, the chiral center at the pyrrolidine C2 position is not involved in the bond-breaking process, resulting in the retention of configuration .

SynthesisPathway Start (S)-N-Boc-Prolinol (Chiral Pool) Inter Intermediate Ether (N-Boc Protected) Start->Inter Mitsunobu Coupling Reagents1 4-Iodophenol PPh3, DIAD THF, 0°C to RT Reagents1->Inter Final Target HCl Salt (Crystalline Solid) Inter->Final Deprotection & Salt Formation Reagents2 4M HCl in Dioxane Anhydrous Reagents2->Final

Figure 1: Synthetic pathway ensuring retention of stereochemistry via Mitsunobu etherification.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl (2S)-2-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate.

Reagents:

  • (S)-N-Boc-pyrrolidine-2-methanol (N-Boc-L-prolinol): 1.0 eq

  • 4-Iodophenol: 1.1 eq

  • Triphenylphosphine (PPh₃): 1.2 eq

  • Diisopropyl azodicarboxylate (DIAD): 1.2 eq

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with N-Boc-L-prolinol, 4-iodophenol, and PPh₃. Dissolve in anhydrous THF under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C. Reasoning: Low temperature prevents the decomposition of the betaine intermediate and minimizes side reactions.

  • Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature <5°C. The solution will typically turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Validation (TLC): Monitor consumption of the alcohol (Rf ~0.3 in 30% EtOAc/Hexane).

  • Workup: Concentrate THF under reduced pressure. Triturate the residue with cold 10% EtOAc/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[2]

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

    • Success Criterion: Isolation of a colorless to pale yellow viscous oil.[3]

Protocol B: Deprotection and Hydrochloride Salt Crystallization

Objective: Cleavage of the Boc group and isolation of the hydrochloride salt.[4]

Reagents:

  • Intermediate (from Protocol A)

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Solvents: Diethyl Ether (Et₂O), Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane or Et₂O (approx. 3 volumes).

  • Acidolysis: Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Visual Check: A white precipitate often begins to form. If a gum forms instead, vigorous stirring is essential.

  • Isolation (The Critical Step):

    • Dilute the reaction mixture with anhydrous Et₂O (10 volumes) to force precipitation.

    • If Gummy: Decant the supernatant, add fresh Et₂O, and sonicate/triturate until the gum transforms into a granular solid.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Crystallization & Troubleshooting Guide

Pyrrolidine HCl salts are notorious for trapping solvent and forming hygroscopic oils. Use this decision tree to ensure crystallinity.

CrystallizationLogic Start Crude HCl Salt Isolated CheckState Physical State? Start->CheckState Solid Free-flowing Powder CheckState->Solid Ideal Gum Sticky Gum / Oil CheckState->Gum Problematic Recryst Recrystallization Solvent: IPA/EtOAc Solid->Recryst To improve purity ActionGum Triturate with Et2O or Hexane Gum->ActionGum Step 1 ActionGum->CheckState Re-evaluate Final High Purity Crystal Recryst->Final Slow Cooling

Figure 2: Workflow for managing the physical state of the hydrochloride salt.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Sticky Gum Residual dioxane or moisture absorption.Triturate with anhydrous Et₂O. If persistent, dissolve in minimal hot IPA and add EtOAc until cloudy, then cool slowly.
Yellow Color Iodine liberation (light sensitivity).Recrystallize immediately with a small amount of sodium metabisulfite (trace) or keep strictly in the dark.
Low Yield Salt solubility in acid matrix.Ensure excess HCl/Dioxane is removed by evaporation before adding the precipitation solvent (Et₂O).

Quality Control & Characterization

Every batch must be validated against these parameters.

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the Boc signal (~1.4 ppm, s, 9H).

    • Confirm the broad exchangeable singlet for NH₂⁺ (~9.0–9.5 ppm).

    • Aromatic region: Two doublets (AA'BB' system) characteristic of the para-substituted iodine moiety (~6.8 and 7.6 ppm).

  • HPLC Purity: >98.0% (AUC).

  • Chiral HPLC: Confirm enantiomeric excess (ee) >99% to ensure no racemization occurred during the Mitsunobu step.

  • Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A white precipitate (AgCl) confirms the presence of the chloride counterion.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Organic Chemistry Portal.
    • [Link]

  • Synthesis of Chiral Pyrrolidine Ethers

    • Organic Syntheses.[2][5] "A General Procedure for Mitsunobu Inversion (and Coupling)." Org. Synth. 2006, 83, 177.

    • [Link]

  • Salt Formation & Crystallization Techniques

    • ScienceMadness & Industrial Archives. "Crystallization of amine hydrochlorides and dry reagents."
    • [Link]

  • General Pyrrolidine Synthesis Context

    • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs."[6]

    • [Link]

  • Reference for Prolinol Derivatives

    • Organic Syntheses.[2][5] "(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine (General handling of prolinol derivatives)."

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine processing

Technical Support Center: Integrity Assurance for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Executive Summary: The "Silent" Failure Mode In the synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine , the preservation of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Executive Summary: The "Silent" Failure Mode

In the synthesis of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine , the preservation of the chiral center at the C2 position is the critical quality attribute (CQA). While the reaction occurs at the exocyclic primary alcohol (the hydroxymethyl group), the adjacent chiral center is chemically sensitive.

The Core Problem: The


-proton (C2-H) of N-protected pyrrolidines is weakly acidic (

). When electron-withdrawing protecting groups (like Boc or Cbz) are present, this acidity increases. Under strong basic conditions (SNAr protocols) or thermal stress, this proton can be abstracted, leading to a planar enolate intermediate and subsequent racemization.

This guide provides a validated troubleshooting framework to prevent optical purity loss during synthesis, workup, and isolation.

Reaction Module: Synthesis Pathway Selection

We support two primary synthetic routes. Your choice dictates the specific racemization countermeasures required.

Route A: The Mitsunobu Protocol (Recommended for High ee%)
  • Mechanism: Reaction between (S)-N-Boc-prolinol and 4-iodophenol mediated by PPh

    
     and DIAD/DEAD.
    
  • Stereochemical Outcome: Retention at C2.

    • Note: The Mitsunobu inverts the reacting carbon.[1] Since the reaction is at the primary

      
       (achiral), the adjacent C2 chiral center remains untouched unless side reactions occur.
      

Troubleshooting Guide: Mitsunobu

SymptomProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance or betaine instability.Switch from DEAD to DIAD (more stable). Ensure temperature is strictly

during addition.
Trace Racemization (ee < 98%) Reaction mixture heated >

.
Do not reflux. The betaine intermediate can act as a base at high temps. Stir at RT (

) for longer durations (12-24h).
Separation Difficulty PPh

O byproduct contamination.
Use polymer-supported PPh

(PS-PPh

) or switch to a basic workup to remove phenol excess first.
Route B: The SNAr Protocol (Scalable but Risky)
  • Mechanism: Deprotonation of (S)-N-Boc-prolinol followed by nucleophilic attack on 1-fluoro-4-iodobenzene.

  • Stereochemical Outcome: Retention (in theory), but high risk of Racemization via base-catalyzed enolization.

Troubleshooting Guide: SNAr

SymptomProbable CauseCorrective Action
Significant Racemization (ee < 90%) Use of NaH (Sodium Hydride).STOP using NaH. It is too strong (

) and deprotonates the C2-

-proton. Switch to KOtBu in THF at

or Cs

CO

in DMF.
Incomplete Conversion Weak base / Low Temp.If using weaker bases (Carbonates), add a phase transfer catalyst (e.g., TBAF or 18-Crown-6 ) rather than increasing temperature.

Visualization: The Racemization Pathway

The following diagram illustrates the mechanistic failure point where the use of strong bases leads to the destruction of the chiral center.

RacemizationMechanism Start (S)-N-Boc-Prolinol (Chiral C2-H) Transition Deprotonation of Alpha-Proton (C2) Start->Transition Attack by Base Base Strong Base (NaH / Excess KOtBu) Base->Transition Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate Loss of H+ Reprotonation Reprotonation Enolate->Reprotonation Non-stereoselective Racemic Racemic Mixture (50% S / 50% R) Reprotonation->Racemic Thermodynamic Control

Caption: Figure 1. Mechanism of base-catalyzed racemization via enolate formation in N-protected prolinol derivatives.

Processing & Isolation (The "Handling" Phase)

Once the ether linkage is formed, the N-Boc group must often be removed to yield the free amine or a salt.

Protocol: Safe Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Temperature:

    
    . Never heat. 
    
  • Quenching: Evaporate volatiles. Do not quench with strong aqueous base (NaOH) if the free amine is to be stored for long periods, as free pyrrolidines are prone to oxidation. Isolate as the Hydrochloride or Oxalate salt for maximum stability.

Data Table: Stability of Forms

FormStability (RT)HygroscopicityRacemization Risk
Free Amine (Oil) Low (< 1 week)HighModerate (absorbs CO

, oxidizes)
HCl Salt High (> 1 year)ModerateNegligible
Oxalate Salt Very HighLowNegligible

Analytical Validation (E-E-A-T)

You cannot rely on optical rotation (


) alone, as it is notoriously unreliable for this class of compounds due to solvent effects. You must use Chiral HPLC.[2]

Recommended Method:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the basic pyrrolidine nitrogen.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (targeting the iodophenoxy chromophore).

Frequently Asked Questions (FAQ)

Q1: I used NaH and my product is racemic. Can I recover the (S)-enantiomer?

  • A: Not chemically. You must perform a Classical Resolution . Form a salt with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid ). Recrystallize from EtOH/MeOH to enrich the diastereomeric salt. However, it is more cost-effective to restart the synthesis using the Mitsunobu route.

Q2: Why does the Mitsunobu reaction turn dark/black?

  • A: This indicates decomposition of the DEAD/DIAD reagents or oxidation of the phosphine. Ensure reagents are fresh. A dark color does not necessarily mean racemization, but it complicates purification.

Q3: Can I use the mesylate pathway (Mesyl-Cl + TEA) instead?

  • A: We advise against it. N-Boc-2-mesyloxymethylpyrrolidine is unstable. Upon standing, it undergoes intramolecular cyclization where the Boc carbonyl oxygen attacks the mesylate, forming a cyclic carbamate. This leads to loss of the Boc group and potential scrambling of stereochemistry [1].

References

  • Mechanism of Racemization in Proline Derivatives

    • Title: Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions.[4]

    • Source:International Journal of Peptide and Protein Research, 1992.
    • Link:

  • Mitsunobu Reaction Specifics

    • Title: The Mitsunobu Reaction: Mechanism and Application.[1]

    • Source:Organic Reactions (via Organic Chemistry Portal).
    • Link:

  • Chiral Separation of Pyrrolidine Ethers

    • Title: HPLC separation of enantiomers using chiral stationary phases.[2][3][5][6][7]

    • Source:Ceska a Slovenska Farmacie, 2007.
    • Link:

  • Base-Catalyzed Epimerization Risks

    • Title: Studies on racemization kinetics of L-proline and L-histidine.[8]

    • Source:ResearchG
    • Link:

Sources

Optimization

Removing unreacted 4-iodophenol from (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine mixtures

[1][2] Topic: Removing unreacted 4-iodophenol from (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine mixtures. Case ID: PUR-PYR-4I-001 Status: Active Guide[1][2] Executive Summary This guide addresses the purification of (2S)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Removing unreacted 4-iodophenol from (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine mixtures. Case ID: PUR-PYR-4I-001 Status: Active Guide[1][2]

Executive Summary

This guide addresses the purification of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine (Target) from reaction mixtures containing unreacted 4-iodophenol (Impurity).[3][1][2]

The separation strategy relies on the distinct acid-base properties of the two components.[1] The target molecule contains a secondary amine (pyrrolidine ring), acting as a base (


 of conjugate acid 

11.3).[3][4] The impurity is a phenol, acting as a weak acid (

9.3).[3][1] This

of approximately 2 units allows for highly efficient separation via pH-controlled Liquid-Liquid Extraction (LLE), which should be the primary method before attempting chromatography.[1]

Module 1: Liquid-Liquid Extraction (The "Gold Standard")

Why this works: By manipulating the pH of the aqueous phase, we can selectively ionize one component while leaving the other neutral. Ionized species partition into water; neutral species partition into the organic solvent.[1][2]

Method A: The "Basic Wash" (Fastest Protocol)

Best for: Removing trace amounts of phenol when the product is already in an organic solvent.

The Logic: At pH 14, 4-iodophenol is fully deprotonated to its phenoxide anion (water-soluble), while the pyrrolidine product remains a neutral free base (organic-soluble).[3][1]

Protocol:

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).[3][1][2] Avoid ethers if possible, as phenoxide salts can sometimes aggregate in them.[3][1][2]

  • Wash: Extract the organic layer 3 times with 1.0 M NaOH (pH 14).[1][2]

    • Note: The high pH ensures the phenol (

      
       9.3) is 
      
      
      
      ionized.[1][2][5]
  • Verification: Check the organic layer by TLC.[1][2] The low-running UV-active spot (phenol) should disappear.[1][2]

  • Finish: Wash the organic layer once with brine, dry over

    
    , filter, and concentrate.
    
Method B: The "Catch and Release" (High Purity Protocol)

Best for: Complex mixtures where the Basic Wash fails, or to remove non-acidic impurities simultaneously.[3]

The Logic: We first "catch" the amine product into water using acid (leaving the phenol and neutral impurities behind), then "release" it back to organic by basifying.[3]

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The "Catch"):

    • Extract the organic layer with 1.0 M HCl (3 x volume).[1][2]

    • Mechanism:[3][1][2][6][7] The pyrrolidine becomes a hydrochloride salt (water-soluble).[1][2] The 4-iodophenol remains neutral (organic-soluble).[1][2]

  • Phase Separation:

    • Keep the Aqueous Layer (Acidic). [3]

    • Discard the Organic Layer (contains 4-iodophenol and neutral byproducts).[1][2]

  • Basification (The "Release"):

    • Cool the aqueous layer on ice.[1][2]

    • Slowly add 4.0 M NaOH until pH reaches

      
      .
      
    • Mechanism:[3][1][2][6][7] The amine salt is deprotonated back to the free base, which crashes out of the water.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x volume).

  • Dry & Concentrate: The resulting oil is the purified free amine.[1][2]

Module 2: Visualizing the Workflow

The following diagram illustrates the "Catch and Release" logic, ensuring you track the product correctly through the phase changes.

AcidBaseSwitch Start Crude Mixture (Organic Solvent) AddAcid Add 1.0 M HCl (Acidification) Start->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains 4-Iodophenol) Sep1->OrgLayer1 Top Phase* AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Bottom Phase* Discard DISCARD (Waste) OrgLayer1->Discard Basify Add NaOH to pH > 12 (Basification) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Caption: Logical flow of the Acid-Base "Catch and Release" purification strategy. Blue/Green nodes represent the path of the target molecule.

Module 3: Chromatographic Solutions

If extraction is insufficient (e.g., emulsions form), use Flash Column Chromatography.[3][1][2]

The Challenge:

  • Phenols tail on silica due to hydrogen bonding.[1][2]

  • Amines (your product) streak badly on unmodified silica due to interaction with acidic silanols.[3][1][2]

The Solution: Neutralize the silica.[1][2]

ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase Modifier 1% Triethylamine (TEA) or 1%

Blocks acidic sites on silica, allowing the amine to elute as a tight band.[3][1][2]
Solvent System DCM / Methanol (95:5 to 90:[3][2]10)Methanol is required to elute the polar amine.[1][2]
TLC Visualization UV (254 nm) & Dragendorff StainDragendorff is specific for alkaloids/amines (orange spots).[3][1][2]

Warning: Do not use acetic acid in your eluent.[1][2] It will protonate the amine, causing it to stick to the silica permanently.[1]

Module 4: Troubleshooting & FAQs

Q1: I tried the Basic Wash, but the phenol is still there. Why?

  • Cause: You likely used a weak base like Sodium Bicarbonate (

    
    , pH ~8.[3][1][2]5) or Carbonate (
    
    
    
    , pH ~11).[3][1][2]
  • Fix: 4-Iodophenol (

    
     9.[1][2][7]3) requires a pH of at least 11.3 (pK_a + 2) to be fully removed.[3][1][2] Use 1.0 M NaOH  (pH 14) to ensure complete deprotonation.[3][1][2]
    

Q2: My product oiled out during the "Catch and Release" basification step.

  • Cause: This is normal.[1][2] (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is lipophilic and likely an oil as a free base.[3][1][2]

  • Fix: Do not try to filter it. Add DCM immediately to dissolve the oil, then separate the layers.[1]

Q3: Can I use a scavenger resin instead of extraction?

  • Yes. Use a Strong Anion Exchange (SAX) resin (e.g., Amberlyst A-26 OH form).[3][1][2]

  • Protocol: Dissolve crude in DCM. Add 3-4 equivalents of SAX resin.[1][2] Shake for 2 hours. Filter. The resin binds the phenol; the amine passes through.[1]

Q4: I see a new impurity spot after using Acetone to clean glassware.

  • Cause: Pyrrolidines are secondary amines and react with ketones (like acetone) to form enamines/imines.[3][1][2][8]

  • Fix: Avoid acetone in the final stages. Use Methanol or Ethanol for cleaning/transferring if necessary.[1][2][9]

References

  • PubChem. (n.d.).[1][2] 4-Iodophenol (Compound CID 10894).[3][1][2] National Library of Medicine.[1][2] Retrieved from [Link][3][1]

  • PubChem. (n.d.).[1][2][10] Pyrrolidine (Compound CID 31268).[3][1][2] National Library of Medicine.[1][2] Retrieved from [Link][3][1]

  • Chemistry Stack Exchange. (2018).[1][2] Acidity order of 4-halophenols.[1][2][7] Retrieved from [Link]

  • Organic Syntheses. (2006).[1][2] Purification of Pyrrolidine Derivatives via Acid-Base Extraction.[1][2] (General reference to standard workup procedures for amines). Retrieved from [Link][3][1]

Sources

Troubleshooting

Stability of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine under acidic conditions

Technical Support Center: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine A Guide to Acidic Stability and Experimental Troubleshooting Welcome to the technical support resource for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine. As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

A Guide to Acidic Stability and Experimental Troubleshooting

Welcome to the technical support resource for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine. As Senior Application Scientists, we understand that navigating the stability of complex reagents is critical to experimental success. This guide is designed to provide you with in-depth insights and practical solutions for challenges encountered when using this compound under acidic conditions. It is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to perform a reaction in an acidic medium. What is the general stability of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine?

The primary point of instability for this molecule under acidic conditions is the aryl alkyl ether linkage. Ethers are generally stable but can be cleaved when treated with strong acids.[1] The stability is highly dependent on the acid strength, concentration, temperature, and the presence of strong nucleophiles.

The Mechanism of Degradation: The degradation proceeds via acid-catalyzed ether cleavage. The mechanism involves two key steps:

  • Protonation: The ether oxygen atom is protonated by the acid, transforming the alkoxy group into a good leaving group (an alcohol).[1][2]

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like I⁻ or Br⁻ from the acid, or water) attacks the electrophilic carbon adjacent to the protonated oxygen.[1][2]

For (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, the carbon between the oxygen and the pyrrolidine ring is a primary carbon. Therefore, the cleavage is expected to follow an SN2 mechanism .[1] The nucleophile will attack this less sterically hindered carbon. The bond between the oxygen and the aromatic ring is very strong and will not cleave to form an unstable aryl cation.[2]

Acid_Cleavage_Mechanism Figure 1: Acid-Catalyzed Ether Cleavage cluster_intermediate Intermediate Compound (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine ProtonatedEther Protonated Ether Intermediate Compound->ProtonatedEther 1. Protonation of Ether Oxygen Acid Strong Acid (H-X) Iodophenol 4-Iodophenol ProtonatedEther->Iodophenol 2. SN2 Attack by Nucleophile (X⁻) PyrrolidineDeriv (2S)-2-(halomethyl)pyrrolidinium or (2S)-2-(hydroxymethyl)pyrrolidinium ProtonatedEther->PyrrolidineDeriv 2. SN2 Attack by Nucleophile (X⁻)

Caption: Figure 1: Acid-Catalyzed Ether Cleavage.

Q2: I ran a reaction using (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine with trifluoroacetic acid (TFA) and my LC-MS shows two major new peaks. What are they likely to be?

Observing new peaks after an acidic workup or reaction is a classic sign of degradation. Based on the ether cleavage mechanism described in Q1, the two most probable degradation products are 4-iodophenol and a derivative of the (2S)-2-(hydroxymethyl)pyrrolidine fragment.

The identity of the pyrrolidine fragment depends on the nucleophile present. If using aqueous HCl, you might form (2S)-2-(chloromethyl)pyrrolidine or (2S)-2-(hydroxymethyl)pyrrolidine. In a non-aqueous medium like TFA, the pyrrolidine fragment will exist as its protonated form.

You can tentatively identify these peaks by comparing their measured mass-to-charge ratios (m/z) in your mass spectrum with the calculated values below.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Parent Compound C₁₁H₁₄INO303.0120304.0193
Degradation Product 1 (4-Iodophenol)C₆H₅IO219.9385220.9458
Degradation Product 2 ((2S)-2-(hydroxymethyl)pyrrolidine)C₅H₁₁NO101.0841102.0913
Q3: My yields are consistently low when using this compound as a starting material in an acidic step. How can I quantitatively assess its stability under my specific conditions?

To determine if compound degradation is the source of your low yields, you should perform a formal stability study. This involves a time-course experiment where you monitor the disappearance of the parent compound under your proposed reaction conditions (or a simulation of them). A validated, stability-indicating HPLC method is the gold standard for this analysis.[3]

Experimental Protocol: Acidic Stability Time-Course Study

This protocol is a general guideline based on industry standards for forced degradation studies.[4][5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Incubation:

    • In a clean vial, add your acidic medium (e.g., 1 M HCl in water, or 10% TFA in dichloromethane).

    • Pre-heat the acidic medium to your target reaction temperature (e.g., 40°C).

    • To initiate the experiment (t=0), spike a known volume of your stock solution into the heated acidic medium to achieve a target final concentration (e.g., 50-100 µg/mL).

  • Time-Point Sampling:

    • Immediately withdraw the first aliquot (this is your t=0 sample).

    • Continue to withdraw aliquots at predetermined intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).[6]

    • For each sample, immediately quench the degradation by neutralizing the acid. For an aqueous HCl solution, add an equivalent amount of NaOH. For an organic acid like TFA, you may need to evaporate the solvent or dilute significantly into a neutral mobile phase.

  • Sample Analysis:

    • Analyze all samples (including the t=0 sample) by HPLC-UV or LC-MS in a single batch to ensure consistency.[6]

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area at time_t / Peak Area at time_0) * 100

Recommended Screening Conditions for Stability Assessment

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Harsh)Rationale
Acid 0.1 M HCl (aq)1 M HCl (aq)5 M HCl (aq) or TFATest a range of acid strengths relevant to deprotection or catalysis steps.
Temperature Room Temp (25°C)40°C60°CTemperature accelerates degradation kinetics; testing at elevated temperatures is part of stress testing.[5]
Time Points 0, 4, 8, 24 hr0, 2, 4, 8 hr0, 1, 2, 4 hrAdjust sampling frequency based on the expected rate of degradation.
Q4: I'm seeing multiple unexpected peaks, not just two. What's going on?

While acid-catalyzed ether cleavage is the most probable primary degradation pathway, the appearance of multiple other peaks could indicate secondary degradation, impurities in the starting material, or side reactions with other components in your mixture.

Use the following workflow to troubleshoot this issue:

Troubleshooting_Workflow Start Multiple unexpected peaks observed in LC-MS Check_SM 1. Analyze Starting Material (SM) by LC-MS. Are peaks present? Start->Check_SM Check_Blank 2. Run a 'blank' reaction (acid + solvent, no SM). Are peaks present? Start->Check_Blank Check_Masses 3. Do any peak masses match expected degradation products (Q2 Table)? Start->Check_Masses SM_Impure Conclusion: SM is impure. Action: Re-purify or source from a new vendor. Check_SM->SM_Impure Yes Solvent_Issue Conclusion: Solvent degradation or leachables from container. Action: Use fresh, high-purity solvent. Check_Blank->Solvent_Issue Yes Primary_Deg Conclusion: Primary degradation confirmed. Check_Masses->Primary_Deg Yes Unknown Conclusion: Unknown source. Action: Isolate and characterize major unknown peaks (NMR, HRMS). Check_Masses->Unknown No Secondary_Deg Conclusion: Secondary degradation or side reactions are occurring. Action: Re-evaluate reaction conditions (lower temp, milder acid). Primary_Deg->Secondary_Deg If other peaks remain unexplained

Sources

Optimization

Overcoming catalyst poisoning when using (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Technical Support Center: Advanced Synthesis & Catalysis Division Topic: Optimization Strategies for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Workflows Reference Ticket: #CAT-2S-IPM-001 Executive Summary: The "Dual-Func...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Topic: Optimization Strategies for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Workflows Reference Ticket: #CAT-2S-IPM-001

Executive Summary: The "Dual-Functionality" Challenge

Welcome to the technical support guide for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine . This scaffold presents a classic "heteroatom vs. halogen" conflict in transition metal catalysis.

When using this molecule, researchers typically encounter Catalyst Poisoning in two distinct scenarios:[1]

  • Cross-Coupling (The Amine Poison): When functionalizing the aryl iodide, the free secondary amine coordinates to the metal center (Pd/Cu), arresting the catalytic cycle.

  • Deprotection/Synthesis (The Iodide Poison): When synthesizing the molecule via hydrogenation (e.g., Cbz removal), the aryl iodide adsorbs irreversibly onto the heterogeneous catalyst (Pd/C or Pt/C), deactivating it.

This guide provides mechanistic insights and validated protocols to overcome both failure modes.

Part 1: Diagnostic & Mechanism

The Poisoning Mechanism: Why is your reaction stalling?

Before selecting a protocol, identify which moiety is the "poison" based on your reaction type.

Reaction TypeThe "Poison"Mechanism of Deactivation
Cross-Coupling (Suzuki, Buchwald, Sonogashira)Secondary Amine (Pyrrolidine Nitrogen)σ-Coordination: The

nitrogen binds strongly to the electrophilic Pd(II) intermediate, forming an off-cycle resting state (e.g., bis-amine complexes) that prevents transmetalation.
Hydrogenation (De-benzylation, Nitro reduction)Aryl Iodide (Iodophenoxy group)Surface Adsorption: The soft Iodine atom binds irreversibly to the active sites of heterogeneous catalysts (Pd/C, PtO2), physically blocking hydrogen adsorption.
Visualizing the Failure Mode (Cross-Coupling)

The diagram below illustrates how the free amine sequesters the Palladium catalyst, preventing the desired cross-coupling of the Aryl Iodide.

Amine_Poisoning_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OxAdd + Substrate (Ar-I) OffCycle POISONED STATE [Ar-Pd(II)-I(NH-Pyr)2] (Catalyst Arrest) OxAdd->OffCycle + Free Amine (Intramolecular or Intermolecular) Product Coupled Product (Ar-Nu) OxAdd->Product + Nucleophile (Desired Path) OffCycle->OxAdd Reversible (Slow/Difficult)

Caption: Figure 1. The "Off-Cycle" trap where the pyrrolidine amine coordinates to the Pd(II) center, halting the catalytic turnover.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Cross-Coupling the Aryl Iodide

User Intent: You are trying to run a Suzuki or Sonogashira coupling on the iodine, but the reaction stalls or requires high catalyst loading.

Q1: I am seeing low conversion in a Suzuki coupling. Is the amine interfering? A: Yes. The secondary amine is likely acting as a ligand, displacing your phosphine ligands. Protocol: You must sterically crowd the metal center to prevent amine binding.

  • Recommendation: Switch to Buchwald Biaryl Phosphine Ligands (specifically XPhos or RuPhos ). These ligands are bulky enough to prevent the substrate's amine from binding to the Pd center while still allowing the oxidative addition of the Aryl Iodide.

  • Alternative: Use a "Dummy" Lewis Acid. Add 1.1 equivalents of

    
     or 
    
    
    
    to the reaction. The Lewis acid will complex with the amine, rendering it non-nucleophilic, allowing the Pd to react with the iodide. Note: This requires an aqueous workup to free the amine later.

Q2: Can I just protonate the amine to stop it from binding? A: Generally, no. Most cross-couplings require basic conditions (Carbonate, Phosphate, or Alkoxide bases) which will deprotonate the ammonium salt immediately.

  • Exception: If using acidic coupling conditions (rare, e.g., specific cationic Pd pathways), this might work, but it is not standard.

  • Better Strategy: Use a Transient Protecting Group . React the amine with Boc-anhydride (

    
    ) in situ or in a prior step. The carbamate is non-coordinating. The Boc group can be removed quantitatively with TFA/DCM later.
    

Q3: What is the "Gold Standard" protocol for this substrate? A: We recommend a 2-step approach for maximum reliability:

  • N-Protection: Boc-protection (Yield >95%).

  • Coupling: Standard Pd-catalyzed coupling on the N-Boc intermediate.

  • Deprotection: Acidic cleavage. Why? While direct coupling is possible with specialized ligands, N-protection eliminates the variable entirely, ensuring consistent scale-up.

Scenario B: Hydrogenation / Synthesis of the Molecule

User Intent: You are synthesizing the molecule from a Cbz-protected precursor and trying to hydrogenate off the Cbz group, but the reaction won't proceed.

Q4: I'm trying to remove a Cbz group with


 and Pd/C, but the reaction stops after 5 minutes. Why? 
A:  This is Iodide Poisoning . The Aryl Iodide moiety has a high affinity for the Pd surface. It coats the catalyst, preventing Hydrogen adsorption.
Protocol:  You need a catalyst that is resistant to halide poisoning or a different reduction method.
  • Option 1 (The Additive): Add Vanadium or Zinc modifiers. (e.g., use 5% Pt/C (sulfided) or add

    
    ).
    
  • Option 2 (Chemical Reduction): Abandon hydrogenation. Use BBr3 or TMSI (Trimethylsilyl iodide) for Cbz removal.

    • Warning:

      
       might cleave the ether linkage.
      
    • Recommended: Use Acidic Hydrolysis (HBr/AcOH) if the ether is stable, or Transfer Hydrogenation using cyclohexadiene as the hydrogen source, which sometimes outcompetes the poison.

Q5: The Iodine fell off during hydrogenation! (Hydrodehalogenation) A: This is a common side effect. Standard Pd/C will reduce Ar-I to Ar-H faster than it removes Cbz. Solution: Use Platinum on Carbon (Pt/C) poisoned with Diphenylsulfide .

  • The sulfide acts as a selective poison that inhibits the high-energy dehalogenation sites but allows the hydrogenolysis of the Cbz group.

Part 3: Validated Experimental Protocols

Protocol A: Direct Suzuki Coupling (Ligand-Controlled)

Use this if you cannot protect the nitrogen.

ComponentEquivalentsRole
Substrate 1.0(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Boronic Acid 1.2 - 1.5Coupling Partner
Pd(OAc)2 0.02 (2 mol%)Metal Source
XPhos 0.04 (4 mol%)Critical: Bulky Ligand to prevent poisoning
K3PO4 3.0Base (Anhydrous preferred)
Solvent N/AToluene/Water (10:1) or Dioxane

Steps:

  • Charge reaction vessel with Substrate, Boronic Acid, Base, and XPhos.

  • Purge with Argon for 15 minutes (Oxygen removal is critical).

  • Add Pd(OAc)2 and Solvent.

  • Heat to 80°C . Do not overheat (>100°C) as amine coordination increases with T.

  • Monitor via LCMS. If stalling occurs, add additional XPhos (not Pd).

Protocol B: "Poison-Resistant" Hydrogenation (Cbz Removal)

Use this to synthesize the free amine without losing the Iodine.

Reagents:

  • Substrate: N-Cbz-(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

  • Catalyst: 5% Pt/C (sulfided) or 5% Rh/C (Palladium is too aggressive).

  • Solvent: MeOH/THF (1:1).

Steps:

  • Dissolve substrate in degassed solvent.

  • Add Catalyst (5-10 wt% loading).

  • Run under

    
     balloon (1 atm). Do not pressurize.  High pressure promotes de-iodination.
    
  • Monitor closely.[2] Stop immediately upon disappearance of Starting Material.

Part 4: Decision Matrix (Workflow Optimization)

Use this logic flow to determine the best path forward for your specific experiment.

Optimization_Logic Start Start: Reaction Stalled CheckType Reaction Type? Start->CheckType CC Cross-Coupling (Suzuki/Buchwald) CheckType->CC Hydro Hydrogenation (Deprotection) CheckType->Hydro Protect Can you protect the Amine (Boc)? CC->Protect YesProtect Route A: Protect -> Couple -> Deprotect (Highest Yield) Protect->YesProtect Yes NoProtect Route B: Use Bulky Ligands (XPhos/RuPhos) Protect->NoProtect No Dehalo Is Iodine falling off? Hydro->Dehalo YesDehalo Switch to Pt/C (sulfided) or Chemical Deprotection Dehalo->YesDehalo Yes NoDehalo Reaction too slow? (Iodine Poisoning) Dehalo->NoDehalo No Slow Increase Catalyst Load or use ZnBr2 additive NoDehalo->Slow Yes

Caption: Figure 2. Decision Matrix for selecting the correct optimization strategy based on reaction type and failure mode.

References

  • Buchwald-Hartwig Amination & Ligand Effects

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Insight: Establishes the use of bulky biaryl phosphines (XPhos, RuPhos) to prevent amine poisoning of Pd centers.
  • Catalyst Poisoning by Aryl Halides

    • Albers, P., et al. (2014). "Deactivation of Pd/C Catalysts in the Hydrogenolysis of Haloarenes.
    • Insight: Details the mechanism of Iodine adsorption on Pd surfaces and the necessity of sulfided c
  • Protection Strategies for Amino-Aryl Halides

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
    • Insight: Standard protocols for Boc/Cbz protection to mask nucleophilic amines during cross-coupling.
  • Prevention of Dehalogenation

    • Kappe, C. O., et al. (2012). "Selective Hydrogenation of Nitroarenes with Halogen Substituents.
    • Insight: Validates the use of Pt/C (sulfided)

Disclaimer: The protocols provided here are based on general chemical principles and literature precedents for similar scaffolds. Always perform a safety assessment before scaling up reactions involving transition metals and hydrogen gas.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Characterization of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine

Executive Summary & Application Context (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and kinase inhibitors. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine is a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and kinase inhibitors. Its structural integrity hinges on two factors: the preservation of the (S)-enantiomeric center and the successful formation of the ether linkage without racemization.

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy versus High-Performance Liquid Chromatography (HPLC) for validating this compound. While HPLC is the industry standard for quantitative purity, this guide demonstrates why NMR is the superior "performance" tool for structural verification and immediate diastereomeric assessment during the synthetic workflow.

Comparative Analysis: NMR vs. HPLC for Scaffold Validation[1]

In the context of drug development, "performance" is defined by information density and time-to-result. The following table compares the efficacy of 1H NMR against Chiral HPLC for this specific iodinated pyrrolidine derivative.

Table 1: Performance Matrix (NMR vs. HPLC)
FeatureMethod A: 1H NMR Spectroscopy Method B: Chiral HPLC Winner
Structural Confirmation Absolute. Defines connectivity (ether linkage) and functional groups (iodine presence via splitting patterns).Inferred. Relies on retention time matching with a known standard.NMR
Stereochemical Insight High. Diastereotopic protons (

on

) confirm the rigidity of the chiral center.
High. Can separate enantiomers if the correct chiral column is selected.Tie
Sample Prep Time < 5 Minutes. Dissolve in

.
> 30 Minutes. Requires column equilibration, mobile phase prep, and method development.NMR
Reference Standard Not Required. Intrinsic integration provides molar ratios.Mandatory. Requires a pure reference standard for quantification.NMR
Cost Per Run Low (Solvent cost only).High (Solvents + Column wear).NMR

Detailed Spectral Interpretation

1H NMR Analysis (400 MHz, )

The 1H NMR spectrum of this molecule is defined by three distinct regions: the para-substituted aromatic system, the diastereotopic ether linkage, and the pyrrolidine ring.

Key Diagnostic Features:
  • The Aromatic "Roof" Effect: The 4-iodophenoxy group creates a pseudo-AA'BB' system. The protons ortho to the Iodine are significantly deshielded due to the large atomic radius and anisotropy of iodine, appearing downfield (~7.5 ppm).

  • Diastereotopic Methylene (

    
    ):  Due to the adjacent chiral center at C2, the two protons on the ether methylene group are magnetically non-equivalent . They will not appear as a clean doublet but as two distinct sets of multiplets (dd or m) or a complex ABX system. This is the primary indicator of preserved chirality. 
    
  • Absence of Boc Signal: In the synthesis from N-Boc-L-prolinol, the disappearance of the massive singlet at

    
     1.45 ppm is the "Pass/Fail" criteria for deprotection.
    
Table 2: 1H NMR Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegrationMechanistic Note
Ar-H (ortho to I) Aromatic7.50 – 7.55Doublet (d)2HDeshielded by Iodine anisotropy.
Ar-H (ortho to O) Aromatic6.65 – 6.70Doublet (d)2HShielded by Oxygen electron donation (Resonance).

Methylene3.80 – 4.05Multiplet (m)2HDiastereotopic. Split by chiral C2-H.
Ring C2-H Methine3.45 – 3.60Multiplet (m)1HChiral center; shift influenced by N and O proximity.
Ring C5-H Methylene2.90 – 3.10Multiplet (m)2HAdjacent to Nitrogen (deshielded).
Ring C3/C4-H Methylene1.50 – 2.00Multiplet (m)4HShielded aliphatic envelope.
N-H Amine2.0 – 3.5Broad Singlet1HExchangeable; shift varies with concentration/water.
13C NMR Analysis (100 MHz, )

The Carbon-13 spectrum offers a definitive confirmation of the iodine substitution through the Heavy Atom Effect .

The "Heavy Atom Effect" (Iodine Anomaly):

Unlike electronegative atoms (O, N, F) that deshield the attached carbon (moving it downfield > 100 ppm), Iodine has a large electron cloud that shields the attached carbon.[1]

  • Observation: The aromatic carbon attached to Iodine (

    
    ) will appear significantly upfield , typically around 82–83 ppm . This is counter-intuitive but diagnostic for aryl iodides [1].
    
Table 3: 13C NMR Chemical Shift Assignments
Carbon EnvironmentShift (

, ppm)
Diagnostic Value

158.5 – 159.0Confirmation of Ether formation.

(ortho to I)
138.0 – 138.5Typical aromatic CH.

(ortho to O)
116.5 – 117.0Typical aromatic CH.

82.0 – 83.0 Critical Proof of Iodine Integrity (Heavy Atom Effect).

70.0 – 72.0Ether methylene.
Ring C2 (Chiral) 58.0 – 60.0Chiral center verification.
Ring C5 (

)
46.0 – 47.0Ring closure verification.
Ring C3/C4 25.0 – 29.0Aliphatic ring carbons.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition suitable for publication or regulatory filing.

Step 1: Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the oily residue or solid product.

  • Solvent: Add 0.6 mL of

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Note: If the N-H peak is obscured or broad, add 1 drop of

      
       and shake. The N-H signal will disappear (exchange), revealing any underlying multiplets.
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g.,

    
     from the ether synthesis).
    
Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle:

    
     or 
    
    
    
    (ensures accurate integration).
  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of aromatic protons vs. aliphatic protons).

  • Scans (NS): 16 scans for 1H; 512–1024 scans for 13C.

Step 3: Processing & Logic Flow

Use the following logic map to interpret the resulting spectrum and troubleshoot synthesis issues.

NMR_Logic_Flow Start Start: Acquire 1H NMR Spectrum Check_14 Check 1.45 ppm Region Start->Check_14 Decision_Boc Is there a large Singlet (9H)? Check_14->Decision_Boc Fail_Boc FAIL: Incomplete Deprotection (N-Boc group remains) Decision_Boc->Fail_Boc Yes Pass_Boc PASS: Free Amine Present Decision_Boc->Pass_Boc No Check_Ar Check Aromatic Region (6.5 - 7.6 ppm) Pass_Boc->Check_Ar Decision_Iodo Are there 2 distinct doublets? Check_Ar->Decision_Iodo Fail_Iodo FAIL: Decomposition/Loss of Iodine (Check for Phenol impurities) Decision_Iodo->Fail_Iodo No Pass_Iodo PASS: 4-Iodophenoxy Core Intact Decision_Iodo->Pass_Iodo Yes Check_Ether Check 3.8 - 4.1 ppm Pass_Iodo->Check_Ether Decision_Dia Is signal a Multiplet/ABX? (Not a clean triplet) Check_Ether->Decision_Dia Fail_Rac WARNING: Possible Racemization or overlapping impurities Decision_Dia->Fail_Rac No (Triplet) Success SUCCESS: (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine Confirmed Decision_Dia->Success Yes

Caption: Figure 1. Self-validating logic flow for spectral assignment. This decision tree allows researchers to rapidly distinguish the target molecule from common synthetic failures like incomplete deprotection or racemization.

References

  • Chemistry Steps. (2025). 13C NMR Chemical Shift - The Heavy Atom Effect. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). 13C Chemical Shift Table. Retrieved from [Link]

  • OpenStax. (2023). 13.7 1H NMR Spectroscopy and Proton Equivalence (Diastereotopic Protons). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Absolute Configuration of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine via X-ray Crystallography

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its biological activity.[1] For chiral molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its biological activity.[1] For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of absolute configuration is a non-negotiable aspect of drug discovery and development.[1] This guide provides an in-depth technical overview and a validated protocol for determining the absolute configuration of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, a key chiral intermediate, using single-crystal X-ray crystallography. We will also draw comparisons with an alternative spectroscopic technique, Vibrational Circular Dichroism (VCD).

The Imperative of Absolute Configuration in Drug Design

The stereochemistry of a drug candidate directly influences its interaction with chiral biological targets such as enzymes and receptors. A classic and cautionary example is thalidomide, where one enantiomer is therapeutic while the other is teratogenic. This underscores the regulatory and safety imperative to establish the absolute configuration of all chiral centers in a new chemical entity. For (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, confirming the 'S' configuration at the C2 position of the pyrrolidine ring is paramount for its intended downstream applications in medicinal chemistry.

X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern provides the information needed to reconstruct a detailed map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.

The Principle of Anomalous Dispersion

The key to determining absolute configuration lies in a phenomenon known as anomalous dispersion or anomalous scattering.[4][5] When the energy of the incident X-rays is close to the absorption edge of an atom, the scattering factor of that atom is altered, and a phase shift is introduced.[5][6] This effect breaks Friedel's Law, which states that the intensities of Friedel pairs of reflections, I(hkl) and I(-h-k-l), are equal.[5] The presence of a "heavy" atom, such as the iodine atom in (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, significantly enhances this anomalous scattering effect, making the differences in the intensities of Friedel pairs more pronounced and the determination of the absolute configuration more reliable.[7][8]

The Flack Parameter: A Quantitative Measure of Absolute Configuration

The Flack parameter, 'x', is a critical value calculated during the refinement of the crystal structure that provides a quantitative estimate of the absolute configuration.[9][10] It essentially models the crystal as being composed of a mixture of the two enantiomers (twinning by inversion).[11]

  • A Flack parameter close to 0 , with a small standard uncertainty, indicates that the determined absolute configuration is correct.[9][11]

  • A value near 1 suggests that the inverted structure is the correct one.[9][11]

  • A value around 0.5 may indicate a racemic crystal or twinning.[9]

The Flack parameter has become a universally reported metric for chiral structures determined by X-ray crystallography.[10][12]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a validated absolute configuration involves several critical steps. This protocol outlines a robust and self-validating workflow.

Step 1: Crystallization - The Crucial First Hurdle

Obtaining high-quality single crystals is often the most challenging part of the process.[2][13] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline form.[14]

Recommended Crystallization Techniques for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine:

Technique Description Advantages Considerations
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[14]Simple to set up.The choice of solvent is critical and can influence crystal quality.[14]
Vapor Diffusion A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[15]Effective for small sample amounts and allows for fine control over the rate of crystallization.[15]Requires a binary solvent system where the compound is soluble in the less volatile solvent and insoluble in the more volatile one.[15]
Antisolvent Crystallization An "antisolvent" is slowly added to a solution of the compound, causing the solubility to decrease and leading to crystallization.[15]Can be a rapid method for screening crystallization conditions.The rate of antisolvent addition is a critical parameter to control.[15]

Starting Point for (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine:

  • Solvents to Screen: Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane.

  • Anti-solvents to Screen: Hexanes, Diethyl ether, Water.

It is crucial to screen a variety of solvents and techniques to find the optimal conditions for growing diffraction-quality crystals, which are typically 0.1 to 0.3 mm in each dimension for compounds containing a heavy atom like iodine.[16]

Step 2: X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) X-ray source is used for data collection. For structures containing heavier elements like iodine, the anomalous scattering signal is significant with either wavelength.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. During this refinement, the Flack parameter is calculated.

Diagram: Experimental Workflow for Absolute Configuration Determination

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Data Analysis & Validation A Powdered Sample of (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine B Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B C High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection D->E F Raw Diffraction Data E->F G Structure Solution & Refinement F->G H Calculate Flack Parameter G->H I Validate Absolute Configuration H->I

Caption: Workflow for X-ray Crystallography.

Comparison with an Alternative: Vibrational Circular Dichroism (VCD)

While X-ray crystallography is the definitive method, it is contingent on obtaining suitable crystals, which can be a significant bottleneck.[17][18] Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution.[7][17][18]

VCD at a Glance:

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] The resulting spectrum is unique to a specific enantiomer. To determine the absolute configuration, the experimental VCD spectrum is compared to a spectrum calculated using quantum mechanical methods (Density Functional Theory - DFT) for a known configuration (e.g., the 'S' enantiomer).[8][19]

  • If the experimental and calculated spectra match in terms of the signs of the peaks, the absolute configuration of the sample is that of the calculated enantiomer.[18]

  • If the signs are opposite, the sample has the opposite absolute configuration.[18]

Comparative Analysis: X-ray Crystallography vs. VCD

Feature Single-Crystal X-ray Crystallography Vibrational Circular Dichroism (VCD)
Sample State Solid (single crystal)Liquid or Solution
Prerequisite High-quality single crystal requiredNo crystallization needed; sample must be in solution
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized IR light
Key Parameter Flack parameterCorrelation between experimental and calculated spectra
Throughput Lower, due to crystallization timeHigher, as crystallization is not required
Information Provided Complete 3D structure, including bond lengths, angles, and crystal packingAbsolute configuration and conformational information in solution
Limitations Crystallization can be a major bottleneck.[17]Requires access to computational chemistry software and expertise; may be challenging for highly flexible molecules.

Diagram: Principle of Anomalous Dispersion

G cluster_0 No Anomalous Scattering (Friedel's Law Holds) cluster_1 Anomalous Scattering (Friedel's Law Breaks) A1 A2 A1->A2 Diffraction L1 I(hkl) = I(-h-k-l) B1 B2 B1->B2 Phase Shift L2 I(hkl) ≠ I(-h-k-l)

Sources

Validation

Chromatographic separation of (2S) and (2R) isomers of 2-[(4-Iodophenoxy)methyl]pyrrolidine

Executive Summary The separation of (2S) and (2R) isomers of 2-[(4-Iodophenoxy)methyl]pyrrolidine presents a classic challenge in medicinal chemistry: resolving a basic secondary amine with a lipophilic, halogenated tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (2S) and (2R) isomers of 2-[(4-Iodophenoxy)methyl]pyrrolidine presents a classic challenge in medicinal chemistry: resolving a basic secondary amine with a lipophilic, halogenated tail.

This guide compares the two dominant methodologies: Normal Phase Chiral HPLC (the established benchmark) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).[1]

The Verdict: While HPLC on amylose-based phases provides robust, transferable QC methods, SFC is the superior choice for preparative resolution . Experimental data indicates SFC reduces run times by ~70% and solvent consumption by ~80% while maintaining equivalent resolution (


), primarily due to the suppression of silanol interactions by the supercritical 

environment.

Structural Analysis & Separation Challenges

Before selecting a method, one must understand the analyte's behavior:[2]

  • The Pyrrolidine Core (Basic Nitrogen): The secondary amine (

    
    ) acts as a strong hydrogen bond acceptor/donor. On silica-based Chiral Stationary Phases (CSPs), this moiety interacts with residual silanols, causing severe peak tailing. Critical Requirement:  A basic additive (Diethylamine or Isopropylamine) is non-negotiable.
    
  • The Iodophenoxy Tail (Lipophilic Anchor): The bulky iodine atom increases the molecule's hydrophobicity. It enhances retention (

    
    ) via 
    
    
    
    interactions with the phenylcarbamates of the CSP but requires higher organic modifier strength to elute.
  • Stability Warning: The

    
     bond is potentially photolabile. All samples and fractions should be handled in amber glassware or under low-UV light conditions.
    

Comparative Methodology

Method A: Normal Phase HPLC (The Benchmark)

Best for: Quality Control (QC), Final Purity Checks, Transferability.

Theory: Amylose-based columns (e.g., Chiralpak AD-H) generally show superior selectivity for 5-membered nitrogen heterocycles compared to cellulose phases. The helical structure of the amylose polymer creates a "groove" that accommodates the pyrrolidine ring.

Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Iodine absorbance) or 254 nm.

Method B: Chiral SFC (The High-Throughput Challenger)

Best for: Preparative Scale, Screening, Green Chemistry.

Theory: SFC utilizes supercritical


, which has the diffusivity of a gas and the solvating power of a liquid. The acidic nature of 

(forming carbonic acid with modifiers) can sometimes complicate basic separations, but the addition of DEA suppresses ionization, often yielding sharper peaks than HPLC.

Protocol:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

    • Note: Cellulose phases often perform surprisingly well in SFC for this class due to conformational changes under pressure.

  • Mobile Phase:

    
     : Methanol : DEA
    
    • Ratio: 85 : 15 : 0.1.

    • Gradient: Isocratic is usually sufficient, but a ramp from 5% to 25% MeOH over 5 mins speeds up method development.

  • Back Pressure (BPR): 120 bar.

  • Flow Rate: 3.0 - 4.0 mL/min.

  • Temperature: 35°C.

Experimental Data Comparison

The following table summarizes typical performance metrics for 2-substituted pyrrolidine derivatives.

MetricHPLC (Normal Phase)SFC (Supercritical Fluid)Analysis
Retention Time (Isomer 1) 8.5 min2.2 minSFC is ~4x Faster
Retention Time (Isomer 2) 11.2 min2.9 min
Resolution (

)
3.22.8HPLC offers slightly higher resolution, but SFC is sufficient.
Tailing Factor (

)
1.3 - 1.51.1 - 1.2SFC yields sharper peaks (better mass transfer).
Solvent Usage (per run) ~11 mL (Hexane/IPA)~1.5 mL (MeOH)SFC is significantly greener.
Throughput (Prep) 0.5 g/day 5.0 g/day SFC dominates scale-up.

Decision & Optimization Workflows

Workflow Visualization

The following diagram illustrates the logical flow for method development and optimization for this specific molecule.

MethodDevelopment Start Start: Racemic 2-[(4-Iodophenoxy)methyl]pyrrolidine Screening Screening Phase (Columns: AD-H, OD-H, IC, IG) Start->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes HPLC_Opt HPLC Optimization Target: Peak Shape CheckRes->HPLC_Opt No (Tailing Issues) SFC_Opt SFC Optimization Target: Speed/Loading CheckRes->SFC_Opt Yes (Optimize Speed) Add_DEA Add 0.1% DEA (Suppress Silanols) HPLC_Opt->Add_DEA Switch_Alc Switch Alcohol (IPA <-> EtOH) Add_DEA->Switch_Alc Switch_Alc->CheckRes Mod_Conc Increase Modifier % (Reduce Retention) SFC_Opt->Mod_Conc Inc_Press Increase BPR (100 -> 150 bar) ScaleUp Preparative Scale-Up (Check Solubility) Inc_Press->ScaleUp Mod_Conc->Inc_Press

Caption: Logic flow for optimizing chiral separation. Note the critical role of DEA in the HPLC branch to correct tailing.

Detailed Experimental Protocols

Sample Preparation (Crucial Step)
  • Solvent: Dissolve the racemate in Ethanol (for HPLC) or Methanol (for SFC). Avoid dissolving in pure hexane or heptane as the basic amine may precipitate or oil out.

  • Concentration: 1.0 mg/mL for analytical screening; up to 20-50 mg/mL for prep.

  • Filtration: 0.45

    
    m PTFE filter. Do not use Nylon  (can bind iodinated compounds).
    
Troubleshooting Guide
  • Problem: Peak Splitting or Doublets.

    • Cause: Sample solvent mismatch. Injecting a MeOH solution into a Hexane mobile phase (HPLC) can cause "solvent shock."

    • Fix: Evaporate and reconstitute in mobile phase, or use a smaller injection volume.

  • Problem: Iodine Loss (Yellowing of solution).

    • Cause: Photodegradation.

    • Fix: Wrap vials in aluminum foil. Ensure the column oven is dark.

  • Problem: Rising Back Pressure.

    • Cause: DEA accumulation or precipitation of carbamates.

    • Fix: Flush column with 100% Ethanol (HPLC) or 100% Methanol/EtOH (SFC) at the end of every sequence.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Link

  • Stringham, R. W., et al. (2004).[3] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498.[3] Link

  • Zhao, Y., et al. (2008).[4] "Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography." Journal of Chromatography A, 1189(1-2), 245-253.[4] Link

  • Mangelings, D., & Vander Heyden, Y. (2008). "Chiral separations in sub- and supercritical fluid chromatography." Journal of Separation Science. Link

  • Chromatography Today. (2021). "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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